ethyl 4-({[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-{2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamido}piperidine-1-carboxylate is a complex organic compound with a multifaceted structure This compound features a piperidine ring, a pyrimidine ring, and various functional groups, including a fluorophenyl group, a hydroxyethyl group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamido}piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-fluorobenzaldehyde, ethyl acetoacetate, and urea under acidic or basic conditions.
Introduction of the hydroxyethyl group: This step involves the selective reduction of a carbonyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Formation of the piperidine ring: This can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and an aldehyde or ketone.
Acetamido group introduction: This step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamido}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted fluorophenyl derivatives
Hydrolysis: Formation of carboxylic acids and amines
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: As a probe to study biological processes involving the pyrimidine and piperidine rings.
Medicine: Potential use as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Use in the development of new polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamido}piperidine-1-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyrimidine ring could act as a pharmacophore, interacting with specific amino acid residues in the active site of enzymes or receptors, while the piperidine ring could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamido}piperidine-1-carboxylate: Similar structure but with a different position of the fluorine atom.
Ethyl 4-{2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamido}piperidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-{2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamido}piperidine-1-carboxylate: Similar structure but with different substituents on the piperidine ring.
Uniqueness
The unique combination of functional groups in ethyl 4-{2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamido}piperidine-1-carboxylate provides it with distinct chemical and biological properties. The presence of both a fluorophenyl group and a hydroxyethyl group in the same molecule allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H29FN4O5 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H29FN4O5/c1-3-33-23(32)27-10-7-18(8-11-27)26-20(30)14-28-21(16-5-4-6-17(24)13-16)25-15(2)19(9-12-29)22(28)31/h4-6,13,18,29H,3,7-12,14H2,1-2H3,(H,26,30) |
InChI Key |
WHBPJRDIYBWGBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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